5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile: A Comprehensive Technical Guide for Drug Discovery Professionals
5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides an in-depth exploration of a specific, highly functionalized derivative: 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile. We will delve into its core chemical properties, propose a detailed synthetic pathway, analyze its chemical reactivity, and explore its potential as a valuable building block in drug discovery, particularly in the realms of oncology and infectious diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development of novel therapeutics.
Introduction: The Significance of the Nicotinonitrile Core
The pyridine ring, a fundamental nitrogen-containing heterocycle, is a ubiquitous feature in a vast array of physiologically active molecules, including essential natural products like vitamin B6 and nicotinamide.[1] Within this broad class of compounds, the nicotinonitrile (3-cyanopyridine) framework has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents.[1] The synthetic tractability of the nicotinonitrile core and the relative ease with which substitutions can be introduced onto the pyridine ring have enabled the generation of extensive compound libraries, leading to the discovery of derivatives with a wide spectrum of pharmacological activities.[1]
The therapeutic relevance of this scaffold is underscored by its presence in several marketed drugs. For instance, the kinase inhibitors Bosutinib and Neratinib, which are pivotal in cancer therapy, and the cardiotonic agents Milrinone and Olprinone, all feature the nicotinonitrile core.[1] The diverse biological activities associated with substituted nicotinonitriles are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and antihypertensive properties.[1] This remarkable versatility makes the nicotinonitrile scaffold a high-priority target for further investigation and functionalization in the pursuit of next-generation therapeutics.
This guide focuses on a specific and promising derivative, 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile , which incorporates several key functional groups that are expected to modulate its chemical and biological properties in unique and advantageous ways.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. The following table summarizes the key predicted and known properties of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile and its core components.
| Property | Value | Source/Rationale |
| IUPAC Name | 5-acetyl-2-(benzylsulfanyl)-6-methyl-3-pyridinecarbonitrile | IUPAC Nomenclature |
| CAS Number | 337922-63-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₆H₁₄N₂OS | Calculated |
| Molecular Weight | 282.36 g/mol | Calculated |
| Appearance | Predicted: Off-white to yellow crystalline solid | Based on related compounds |
| Solubility | Predicted: Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | General solubility of similar organic compounds |
| Melting Point | Not available | Experimental data required |
Synthesis and Characterization
The synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile can be strategically approached through a multi-step process, commencing with the construction of a key pyridinethione intermediate.
Proposed Synthetic Pathway
The proposed synthesis initiates with the formation of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione, followed by a selective S-alkylation to introduce the benzylsulfanyl group.
Caption: Proposed two-step synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione
This procedure is adapted from the known synthesis of the pyridinethione precursor.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethoxymethyleneacetylacetone (1 equivalent) and cyanothioacetamide (1 equivalent) in a suitable solvent such as ethanol.
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Base Addition: Add N-methylmorpholine (1.1 equivalents) to the mixture.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
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Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione.
Step 2: Synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile
This step involves the S-alkylation of the pyridinethione intermediate.
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Reaction Setup: In a round-bottom flask, dissolve 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
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Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.
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Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 8-12 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the reaction by TLC.
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Work-up: Once the reaction is complete, pour the mixture into ice-water. A solid precipitate of the product should form.
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Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃) δ (ppm):
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8.20-8.00 (s, 1H): Aromatic proton on the pyridine ring (H4).
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7.40-7.20 (m, 5H): Aromatic protons of the benzyl group.
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4.50 (s, 2H): Methylene protons of the benzyl group (-S-CH₂ -Ph).
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2.60 (s, 3H): Methyl protons of the acetyl group (-CO-CH₃ ).
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2.50 (s, 3H): Methyl protons at position 6 of the pyridine ring.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
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198.0: Carbonyl carbon of the acetyl group.
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160.0-155.0: Carbons of the pyridine ring attached to nitrogen and sulfur.
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138.0-127.0: Aromatic carbons of the benzyl and pyridine rings.
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118.0: Nitrile carbon (-C≡N).
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38.0: Methylene carbon of the benzyl group.
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30.0: Methyl carbon of the acetyl group.
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24.0: Methyl carbon at position 6 of the pyridine ring.
Infrared (IR) (KBr, cm⁻¹):
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~2220: Strong, sharp absorption characteristic of the nitrile (C≡N) stretch.
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~1680: Strong absorption corresponding to the carbonyl (C=O) stretch of the acetyl group.
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~1600, 1495, 1450: Absorptions for the C=C and C=N stretching vibrations of the aromatic rings.
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~700, 740: Bands associated with the out-of-plane C-H bending of the monosubstituted benzene ring.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is dictated by the interplay of its functional groups.
Caption: Key reactive sites of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile.
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Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. Additionally, it can be reduced to a primary amine, providing a route for further derivatization.
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Acetyl Group: The methyl ketone moiety is susceptible to a variety of transformations. The α-protons are acidic and can participate in aldol-type condensation reactions. The carbonyl group itself can be reduced to a secondary alcohol or undergo oxidation, for instance, in the haloform reaction.
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Benzylsulfanyl Group: The thioether linkage is prone to oxidation. Mild oxidizing agents will convert it to the corresponding sulfoxide, while stronger oxidants will yield the sulfone. This modulation of the oxidation state at the sulfur atom can significantly impact the electronic properties and biological activity of the molecule.
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Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the nitrile and acetyl substituents. However, nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups, may be possible under forcing conditions.
Potential Applications in Drug Discovery
The structural features of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile suggest several promising avenues for its application in drug discovery, primarily based on the established biological activities of the broader nicotinonitrile class.
Anticancer Activity
A significant body of research has demonstrated the potent anticancer properties of substituted nicotinonitriles.[1] Many of these compounds exert their antiproliferative effects by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.[1] For example, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the PIM-1 kinase, an oncogenic serine/threonine kinase involved in cell survival.[2] The structural similarity of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile to these known kinase inhibitors suggests that it could be a valuable scaffold for the development of novel anticancer agents.
Caption: Postulated mechanism of anticancer action via kinase inhibition.
Antimicrobial and Antiviral Potential
Nicotinonitrile derivatives have also shown promise as antimicrobial and antiviral agents.[3][4][5] The incorporation of sulfur-containing moieties, such as the benzylsulfanyl group in the title compound, is a known strategy for enhancing antimicrobial activity. The combination of the nicotinonitrile core with the thioether linkage may lead to compounds with potent activity against a range of bacterial and fungal pathogens.[5] Furthermore, some nicotinonitrile derivatives have demonstrated antiviral activity, highlighting another potential therapeutic application for this chemical class.[1]
Conclusion
5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is feasible from readily available starting materials, and its array of reactive functional groups offers numerous opportunities for further chemical modification and library development. Based on the extensive literature on the biological activities of the nicotinonitrile scaffold, this compound and its future derivatives represent a promising starting point for the development of novel anticancer, antimicrobial, and antiviral agents. Further investigation into the synthesis, characterization, and biological evaluation of this compound is highly warranted.
References
- BenchChem. (2025). Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.
- Mohammed, M. M., Ibraheem, H. H., & Hussein, A. A. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022.
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Al-Omair, M. A., Al-Wabli, R. I., & El-Emam, A. A. (2015). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Molecules, 20(7), 12347-12361. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(45), 30255-30269. Retrieved from [Link]
